molecular formula C11H11NO3 B12890800 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone

Cat. No.: B12890800
M. Wt: 205.21 g/mol
InChI Key: SVAPMHXGPATXLS-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized benzoxazole derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry and materials science.

    Biology: It has been explored for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.

    Medicine: Derivatives of benzoxazole, including 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone, have been investigated for their potential as therapeutic agents, particularly as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties and reactivity.

Mechanism of Action

The mechanism by which 1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone exerts its effects is primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2-ethoxy-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C11H11NO3/c1-3-14-11-12-10-8(7(2)13)5-4-6-9(10)15-11/h4-6H,3H2,1-2H3

InChI Key

SVAPMHXGPATXLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2O1)C(=O)C

Origin of Product

United States

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